molecular formula C15H21N3O4 B3841695 3-nitro-N'-octanoylbenzohydrazide

3-nitro-N'-octanoylbenzohydrazide

Cat. No. B3841695
M. Wt: 307.34 g/mol
InChI Key: BCPSQTRMLUQVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N'-octanoylbenzohydrazide, commonly known as NOBH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzohydrazide and has been synthesized using various methods. The purpose of

Scientific Research Applications

NOBH has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a corrosion inhibitor, and as a potential drug candidate for the treatment of cancer and other diseases. In addition, NOBH has been used as a potential precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of NOBH is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cells. This inhibition can lead to various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways.
Biochemical and physiological effects:
NOBH has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of various signaling pathways. In addition, NOBH has been shown to have potential anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using NOBH in lab experiments is its relative ease of synthesis and purification. In addition, NOBH has been shown to have a relatively low toxicity profile, making it a potentially useful compound for various applications. However, one of the limitations of using NOBH in lab experiments is its relatively limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research involving NOBH, including the development of new synthetic methods for the compound, the exploration of its potential applications in various fields, and the investigation of its mechanism of action in greater detail. In addition, further research is needed to fully understand the potential advantages and limitations of NOBH for various lab experiments and applications.

properties

IUPAC Name

3-nitro-N'-octanoylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-2-3-4-5-6-10-14(19)16-17-15(20)12-8-7-9-13(11-12)18(21)22/h7-9,11H,2-6,10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPSQTRMLUQVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N'-octanoylbenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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